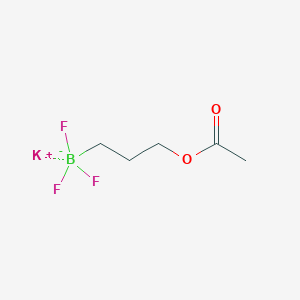

Potassium (3-acetoxypropyl)trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (3-acetoxypropyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C5H9BF3KO2. It is a crystalline solid that is stable under normal conditions and is used in various chemical reactions, particularly in organic synthesis. This compound is part of a broader class of potassium organotrifluoroborates, which have gained popularity due to their stability and versatility in chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

Potassium (3-acetoxypropyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction yield.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, involves scalable procedures that ensure high yields and purity. The process often includes crystallization techniques to purify the product, making it suitable for large-scale applications .

化学反应分析

Types of Reactions

Potassium (3-acetoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: It is commonly used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .

科学研究应用

Organic Synthesis

Potassium (3-acetoxypropyl)trifluoroborate serves as a crucial building block in organic synthesis. Its ability to engage in various reactions makes it valuable for constructing complex organic molecules.

- Cross-Coupling Reactions: It is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This method allows for the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura | Forms C-C bonds; requires palladium catalyst. |

| Nucleophilic Substitution | Can replace trifluoroborate with nucleophiles like amines. |

Medicinal Chemistry

The compound has significant applications in medicinal chemistry, particularly in drug development. Its structural properties allow it to participate in the synthesis of pharmaceutical intermediates.

- Drug Candidates: this compound has been explored for synthesizing various drug candidates, enhancing the efficiency of creating biologically active molecules.

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties, such as polymers and nanomaterials.

- Polymerization Reactions: It can act as a precursor in the synthesis of functionalized polymers, which have applications ranging from drug delivery systems to electronic materials.

Case Studies and Research Findings

-

Suzuki-Miyaura Coupling Reactions:

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions under mild conditions, leading to high yields of biaryl products. The reaction conditions were optimized using DMSO as a solvent, showcasing its utility in organic synthesis . -

Development of Anticancer Agents:

Research has highlighted its role in synthesizing novel anticancer agents by modifying existing drug frameworks through cross-coupling methods. The incorporation of the trifluoroborate moiety enhanced the bioactivity of the synthesized compounds . -

Nanomaterial Fabrication:

Another application involved using this compound to develop functionalized nanomaterials that exhibit unique electronic properties, suitable for applications in sensors and catalysis .

作用机制

The mechanism by which potassium (3-acetoxypropyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a metal catalyst (e.g., palladium), followed by reductive elimination to form the desired product . This process involves the transfer of the organic group from the boron atom to the metal catalyst, facilitating the formation of new carbon-carbon bonds .

相似化合物的比较

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Uniqueness

Potassium (3-acetoxypropyl)trifluoroborate is unique due to its specific functional group (3-acetoxypropyl), which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing complex organic molecules that require precise control over the reaction conditions and outcomes .

生物活性

Potassium (3-acetoxypropyl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

This compound is an organoboron compound characterized by the presence of a trifluoroborate moiety attached to an acetoxypropyl group. This structural configuration is significant as it influences the compound's reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution : The trifluoroborate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds.

- Radical Formation : This compound can generate radicals under certain conditions, which may contribute to its biological effects, particularly in cancer therapy where radical species are known to induce apoptosis in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in lung and breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of oxidative stress |

| MCF-7 (Breast Cancer) | 10 | Mitochondrial dysfunction |

| HeLa (Cervical Cancer) | 20 | Apoptosis via caspase activation |

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain Gram-positive bacteria, although further investigation is needed to elucidate its full spectrum of antimicrobial activity.

Case Studies

- In Vitro Study on Lung Cancer Cells : A study conducted by researchers at Oregon State University investigated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM .

- Antimicrobial Evaluation : In a separate study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed mild inhibition at higher concentrations, suggesting potential for further development as an antimicrobial agent .

Future Directions

The promising biological activities of this compound warrant further research into its mechanisms and potential therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Formulation Development : Exploring suitable formulations for enhancing bioavailability and therapeutic efficacy.

属性

IUPAC Name |

potassium;3-acetyloxypropyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O2.K/c1-5(10)11-4-2-3-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAATYOVRKSCXQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCOC(=O)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。